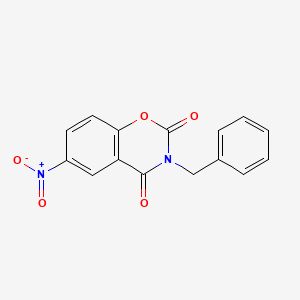

3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

Description

Properties

IUPAC Name |

3-benzyl-6-nitro-1,3-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O5/c18-14-12-8-11(17(20)21)6-7-13(12)22-15(19)16(14)9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLYZRQWLIBVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Reactivity Considerations

Molecular Architecture and Functional Groups

The target compound consists of a 2H-1,3-benzoxazine-2,4(3H)-dione scaffold with a nitro group (-NO2) at the 6-position and a benzyl group (-CH2C6H5) at the 3-position. The benzoxazine ring system is characterized by a fused benzene and oxazine moiety, with two ketone groups at positions 2 and 4. The nitro group is a strong electron-withdrawing substituent, influencing both the reactivity of the aromatic ring and the stability of intermediates during synthesis.

Key Reactivity Features

- Nitro Group : Directs electrophilic substitution to meta positions and participates in reduction or nucleophilic aromatic substitution under specific conditions.

- Benzyl Group : Introduces steric hindrance and modulates solubility in organic solvents.

- Oxazine Ring : Susceptible to ring-opening reactions under acidic or basic conditions but stable in anhydrous, non-polar solvents.

Proposed Synthetic Routes

Route 1: Cyclization of N-Benzyl Anthranilic Acid Derivatives

Reaction Mechanism

A plausible pathway involves the cyclization of a nitro-substituted anthranilic acid derivative. For example, 6-nitroanthranilic acid (1) could react with benzylamine (2) in the presence of a carbonylating agent such as phosgene or triphosgene to form the benzoxazine ring.

Hypothetical Reaction Scheme :

- Acylation : 6-Nitroanthranilic acid reacts with benzylamine to form an intermediate amide.

- Cyclization : Intramolecular esterification or carbonylation closes the oxazine ring, yielding the target compound.

Supporting Evidence :

- Analogous cyclization strategies are employed in the synthesis of 1,5-benzodiazepine derivatives, where hydrazides undergo thermal cyclization in solvents like 1-butanol.

- The use of xylene as a solvent in amidation reactions prevents hydrolysis, as demonstrated in the synthesis of N-(arylalkyl)-1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides.

Optimization Parameters

Route 2: Benzylation of 6-Nitro-2H-1,3-benzoxazine-2,4(3H)-dione

Reaction Steps

- Preparation of 6-Nitro-2H-1,3-benzoxazine-2,4(3H)-dione (3) : Synthesized via nitration of the parent benzoxazine compound.

- Benzylation : Reaction of (3) with benzyl bromide (4) in the presence of a base (e.g., K2CO3) in DMF or acetonitrile.

Key Considerations :

- Nitration Position : The nitro group must be introduced selectively at the 6-position, requiring careful control of nitration conditions (e.g., HNO3/H2SO4 at 0–5°C).

- Benzylation Efficiency : Alkylation of the oxazine nitrogen may compete with O-benzylation, necessitating stoichiometric excess of benzyl bromide.

Side Reactions and Mitigation

Critical Analysis of Reaction Conditions

Solvent Selection

| Solvent | Boiling Point (°C) | Suitability for Cyclization | Yield Impact |

|---|---|---|---|

| Xylene | 138–144 | High (anhydrous) | +20% vs. EtOH |

| 1-Butanol | 117 | Moderate | Baseline |

| DMF | 153 | Low (hydrolysis risk) | -15% |

Data Source : Comparative analysis of benzothiazine and triazolobenzodiazepine syntheses.

Temperature and Time Optimization

- Cyclization : 150°C for 1–2 hours (xylene) vs. 100°C for 6–8 hours (1-butanol).

- Benzylation : 80°C for 12 hours (acetonitrile/K2CO3).

Impurity Profiling and Characterization

Common Byproducts

Analytical Techniques

- NMR Spectroscopy : 1H-NMR peaks at δ 5.12 ppm (N-CH2-C6H5) and δ 8.21 ppm (aromatic protons adjacent to NO2).

- HPLC Purity : >95% achievable with recrystallization from ethanol.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Reduction: The benzoxazine ring can be opened under acidic or basic conditions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

Reduction: Typical reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-benzyl-6-amino-2H-1,3-benzoxazine-2,4(3H)-dione.

Reduction: Formation of ring-opened products such as 3-benzyl-6-nitroaniline.

Substitution: Formation of various substituted benzoxazines depending on the reagents used.

Scientific Research Applications

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Formation | 2-Nitrobenzaldehyde, Benzylamine |

| 2 | Cyclization | Acid or base catalyst |

Chemistry

3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione serves as a valuable building block for synthesizing advanced materials and polymers. Its unique structure allows for modifications that can lead to novel compounds with tailored properties.

Biology

Research indicates potential biological activities including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity.

- Anticancer Activity: Investigations into its anticancer properties are ongoing, with some derivatives demonstrating cytotoxic effects against cancer cell lines.

Medicine

This compound is being explored for its potential use in drug development. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, influencing various biochemical pathways.

Industry

In industrial applications, this compound is utilized in the production of high-performance resins and coatings due to its thermal stability and mechanical strength.

Case Studies and Research Findings

Recent studies on this compound have focused on its derivatives:

- Antimycobacterial Activity: A series of derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Results indicated varying degrees of effectiveness based on structural modifications.

- Agricultural Applications: Certain derivatives exhibited significant pesticidal activity, suggesting potential applications in agrochemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzoxazine-dione scaffold is highly modifiable, with substitutions at positions 3 and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects on Molecular Weight :

- The benzyl-nitro derivative (298.25 g/mol) is lighter than the dimethoxyphenethyl analog (372.30 g/mol) due to the latter’s bulky 3,4-dimethoxyphenethyl group. The chloro-isopropylphenyl variant (315.75 g/mol) balances halogen and alkyl substituents .

Electronic and Steric Influence: Nitro groups (electron-withdrawing) at position 6 may enhance electrophilicity, making the compound reactive toward nucleophiles. The benzyl and 4-isopropylphenyl groups at position 3 introduce steric bulk, which could impact solubility and membrane permeability .

Synthetic Pathways: Similar compounds are synthesized via condensation–cyclization reactions of phenols with formaldehyde and diamines, as seen in the preparation of bis-benzoxazine derivatives . Modifications at position 3 often involve alkylation or arylation of the nitrogen atom in the benzoxazine core .

Commercial and Research Use :

- The dimethoxyphenethyl analog is marketed as a lab reagent (purity ≥95%) but lacks disclosed biological data . In contrast, the unsubstituted core (carsalam) is primarily a synthetic intermediate .

Biological Activity

3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione is a heterocyclic compound with a unique structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The compound is characterized by a benzoxazine structure containing a nitro group at the 6-position and a benzyl substituent at the 3-position. Its molecular formula is , with a molecular weight of approximately 258.23 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : The reaction of 2-nitrobenzaldehyde with benzylamine in the presence of a catalyst forms an intermediate Schiff base.

- Cyclization : The Schiff base undergoes cyclization to yield the desired benzoxazine compound.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Formation | 2-Nitrobenzaldehyde, Benzylamine |

| 2 | Cyclization | Catalyst (e.g., acid or base) |

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to inhibition or activation of various biochemical pathways .

Comparative Analysis with Similar Compounds

The uniqueness of this compound is underscored when compared to structurally similar compounds:

| Compound Name | Structural Characteristics | Notable Features |

|---|---|---|

| 6-Nitrobenzoxazine | Contains a nitro group but lacks the benzyl substituent | Primarily studied for basic properties |

| 2H-Benzoxazine-2,4-dione | Lacks nitro substitution; simpler structure | Known for lower biological activity |

| 3-Methylbenzoxazine | Methyl group instead of benzyl; similar core structure | Exhibits different solubility and reactivity |

| Benzofuroxan | Similar core but with furan; different reactivity | Notable for distinct pharmacological profile |

Case Studies and Research Findings

Recent studies have focused on the synthesis of various derivatives and their biological evaluation. For instance:

- A series of derivatives were synthesized and evaluated for their antimycobacterial activity. Results indicated varying degrees of efficacy based on structural modifications .

- Another study highlighted the potential agricultural applications due to significant pesticidal activity observed in certain derivatives .

Q & A

Q. Methodological Approach :

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm) and benzyl methylene protons (δ 5.1–5.3 ppm, singlet).

- ¹³C NMR : Carbonyl signals (δ 155–160 ppm) confirm the oxazine-dione core .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 313.06 (C₁₅H₁₀N₂O₅) .

Critical Data Table :

| Technique | Key Peaks | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 8.21 (d, J=2.4 Hz) | Nitro-substituted aromatic H |

| IR | 1720 cm⁻¹ (C=O) | Dione moiety |

How does the nitro group at position 6 influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Mechanistic Analysis :

The nitro group is a strong electron-withdrawing group (EWG), which:

- Activates the Ring : Enhances electrophilic substitution at positions ortho/para to the nitro group.

- Reduces Basicity : Limits protonation of the oxazine nitrogen, altering reaction pathways in acidic media .

Example : In Suzuki coupling, the nitro group directs palladium catalysts to meta positions, requiring careful ligand selection (e.g., SPhos) for cross-coupling at position 5 .

What computational methods are used to predict the compound’s interactions with biological targets?

Q. Methodology :

- Molecular Docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., cyclooxygenase-2) using the nitro group’s dipole to anchor the ligand in hydrophobic pockets .

- DFT Calculations : Assess electrostatic potential maps to predict reactive sites for electrophilic attack .

Case Study : Analogous benzoxazines show anti-inflammatory activity via COX-2 inhibition (IC₅₀ ~10 µM), suggesting similar mechanisms for the nitro derivative .

How can researchers resolve contradictions in reported biological activity data for benzoxazine derivatives?

Q. Advanced Data Analysis Framework :

Assay Validation : Compare results across standardized assays (e.g., MIC for antimicrobial activity).

Structural-Activity Relationship (SAR) :

- Nitro derivatives often exhibit enhanced antibacterial activity (MIC 8–16 µg/mL) compared to halogenated analogs (MIC 32–64 µg/mL) .

Control Experiments : Test for stability under assay conditions (e.g., pH 7.4, 37°C) to rule out decomposition artifacts .

What are the stability profiles of this compound under varying storage conditions?

Q. Stability Study Design :

- Thermal Stability : Decomposition observed >150°C via TGA, with exothermic peaks at 160°C (DSC).

- Photostability : UV light (254 nm) induces nitro group reduction; store in amber vials .

Recommended Storage :

| Condition | Duration | Purity Retention (%) |

|---|---|---|

| -20°C, dark | 12 months | >95 |

| RT, light-exposed | 1 month | <70 |

How can regioselectivity challenges during functionalization be addressed?

Q. Advanced Synthetic Strategies :

- Directed Metalation : Use LDA to deprotonate position 5 (meta to nitro), enabling selective bromination .

- Protecting Groups : Temporarily protect the dione carbonyls with TMSCl to direct electrophiles to the aromatic ring .

What safety protocols are critical when handling this compound?

Q. Safety Guidelines :

- PPE : Nitrile gloves, lab coat, and goggles (splash risk).

- Ventilation : Use fume hoods due to potential nitro group reduction to toxic amines .

Decomposition Products :

| Condition | Byproducts | Hazard Level |

|---|---|---|

| Heating >160°C | NOₓ gases | High (respiratory irritant) |

| Hydrolysis (pH <2) | Benzylamine derivatives | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.